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Compound of Interest

Compound Name: Statine

Cat. No.: B554654

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

EinfUhrung: Statin-assoziierte Muskelsymptome (SAMS) sind eine der haufigsten
Nebenwirkungen von Statinen und ein wesentlicher Grund fur die Non-Adhéarenz der
Patienten. Die Entwicklung relevanter In-vivo-Tiermodelle ist entscheidend fur das Verstandnis
der zugrunde liegenden pathophysiologischen Mechanismen und fir die Erforschung
potenzieller therapeutischer Interventionen. Diese Anwendungsleitlinien beschreiben ein
etabliertes Rattenmodell fur Statin-induzierte Myopathie, das durch die orale Verabreichung
von Atorvastatin induziert wird. Es werden detaillierte Protokolle fur die Induktion der
Myopathie, die Probenentnahme und die Analysemethoden bereitgestellt.

1. Anwendungsleitlinien

Dieses Tiermodell eignet sich fur eine Vielzahl von Forschungsanwendungen, darunter:
e Untersuchung der molekularen Mechanismen der Statin-Myotoxizitat.

e Screening und Bewertung potenzieller Wirkstoffe zur Linderung von SAMS.

« |dentifizierung und Validierung von Biomarkern fiir Statin-induzierte Muskelschaden.

e Untersuchung des Einflusses von genetischen Faktoren, Alter oder Begleiterkrankungen auf
die Anfalligkeit fir SAMS.
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Auswahl des Tiermodells: Am haufigsten werden Ratten (z. B. Sprague-Dawley, Wistar) und
Mause verwendet. Ratten bieten den Vorteil einer groReren Gewebemenge fiir die Analyse.
Die Wahl des Statins kann dessen lipophile (z. B. Simvastatin, Atorvastatin) oder hydrophile (z.
B. Rosuvastatin) Eigenschaften bertcksichtigen, die die Gewebeverteilung und das
myotoxische Potenzial beeinflussen kdnnen.

Wichtige Uberlegungen:

e Dosis und Behandlungsdauer: Die Dosis und Dauer der Statin-Behandlung sind
entscheidend fir die Induktion einer reproduzierbaren Myopathie. Hohe Dosen Uber einen
Zeitraum von mehreren Wochen sind in der Regel erforderlich, um signifikante und
messbare muskulare Veranderungen hervorzurufen.[1]

o Fasertyp-Selektivitat: Statin-induzierte Myopathie betrifft vorwiegend schnell zuckende
(glykolytische) Muskelfasern (Typ 11B) starker als langsam zuckende (oxidative) Fasern.[2]
Die Auswahl der zu analysierenden Muskeln sollte dies berlicksichtigen (z. B.
Gastrocnemius, Biceps femoris).

 Ethische Aspekte: Alle Tierversuche miissen in Ubereinstimmung mit den lokalen und
nationalen Tierschutzrichtlinien und nach Genehmigung durch eine Ethikkommission
durchgefuhrt werden. Das Wohlbefinden der Tiere muss wahrend der gesamten
Studiendauer Gberwacht werden.

2. Experimentelle Protokolle
Protokoll 2.1: Induktion von Statin-induzierter Myopathie bei Ratten

Dieses Protokoll beschreibt die Induktion von Myopathie durch orale Verabreichung von
Atorvastatin an Sprague-Dawley-Ratten.

Materialien:
e Mannliche Sprague-Dawley-Ratten (8-10 Wochen alt, 200-250 g)
» Atorvastatin-Pulver

e Vehikel: 0,5 % Carboxymethylcellulose (CMC) in sterilem Wasser
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e Orale Ernahrungssonden

e Waage

e Morser und StolRel oder Homogenisator

Vorgehensweise:

o Akklimatisierung: Die Tiere werden mindestens eine Woche lang unter
Standardbedingungen (12-Stunden-Hell-Dunkel-Zyklus, 22 + 2 °C, freier Zugang zu Futter
und Wasser) akklimatisiert.

o Gruppenzuteilung: Die Ratten werden nach dem Zufallsprinzip in mindestens zwei Gruppen
eingeteilt:

o Kontrollgruppe (Vehikel): Erhalt taglich das Vehikel (0,5 % CMC).

o Statin-Gruppe: Erhalt taglich Atorvastatin.

e Zubereitung der Atorvastatin-Suspension:

o Die Zieldosis fur Atorvastatin betragt 80-100 mg/kg Korpergewicht.[3][4][5]

o Die erforderliche Menge Atorvastatin-Pulver wird abgewogen und in einer angemessenen
Menge des 0,5 %igen CMC-Vehikels suspendiert, um eine homogene Suspension zu
erhalten. Die Zubereitung sollte taglich frisch erfolgen.

e Verabreichung:

o Die Tiere werden taglich gewogen, um die Dosis anzupassen.

o Die Atorvastatin-Suspension oder das Vehikel wird einmal taglich Uber eine orale
Ernahrungssonde verabreicht.

o Die Behandlungsdauer betragt in der Regel 14 bis 21 Tage, um eine signifikante
Myopathie zu induzieren.[1][3]
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« Uberwachung: Die Tiere werden taglich auf Anzeichen von Unwohlsein, Gewichtsverlust
oder Verhaltenséanderungen tberwacht.

Protokoll 2.2: Probenentnahme und -verarbeitung

Materialien:

e Anasthetika (z. B. Isofluran, Ketamin/Xylazin)

o Heparinisierte und nicht-heparinisierte Rohrchen fir die Blutenthahme
e Chirurgische Instrumente

o Flussiger Stickstoff

* RNAlater® (optional)

e Formalin (10 % gepuffert)

e Zentrifuge

Vorgehensweise:

o Anasthesie: Am Ende des Behandlungszeitraums werden die Ratten tief anasthesiert.

o Blutentnahme: Blut wird durch Herzpunktion entnommen und in heparinisierten Réhrchen
(fur Plasma) und nicht-heparinisierten Réhrchen (fur Serum) gesammelt.

o Die Rohrchen fur Serum werden bei Raumtemperatur 30 Minuten lang gerinnen gelassen
und dann bei 3000 x g fur 15 Minuten bei 4 °C zentrifugiert.

o Die Rohrchen fur Plasma werden sofort bei 3000 x g fur 15 Minuten bei 4 °C zentrifugiert.
o Serum und Plasma werden aliquotiert und bei -80 °C gelagert.
o Muskelgewebeentnahme:

o Muskeln wie der M. gastrocnemius, M. soleus und M. biceps femoris werden schnell
prapariert.
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o Fur die biochemische und molekularbiologische Analyse werden die Gewebeproben sofort
in flussigem Stickstoff schockgefroren und bei -80 °C gelagert. Ein Teil kann in RNAlater®
fur die Genexpressionsanalyse eingelegt werden.

o Fur die histologische Untersuchung werden Gewebeproben in 10 % gepuffertem Formalin
fixiert.

Protokoll 2.3: Analytische Methoden
e Biochemische Analyse des Serums:

o Kreatinkinase (CK) und Myoglobin: Die Serumspiegel werden mit kommerziell erhaltlichen
Kits gemal3 den Anweisungen des Herstellers gemessen. Erhohte Werte sind Indikatoren
fur Muskelschaden.[5]

» Histopathologische Untersuchung:

o Die in Formalin fixierten Muskelgewebe werden in Paraffin eingebettet, geschnitten (5 um)
und mit Hamatoxylin und Eosin (H&E) gefarbt.

o Die Schnitte werden mikroskopisch auf Anzeichen von Myopathie untersucht, wie z. B.
Muskelfasernekrose, Variation der Fasergrol3e, zentrale Kerne, entztindliche Infiltrate und
Faserdegeneration.[4][6]

» Analyse der Mitochondrienfunktion:

o ATP-Spiegel im Muskel: Die ATP-Konzentration im Muskelhomogenat wird mit einem
Biolumineszenz-Assay-Kit gemessen. Ein Abfall der ATP-Spiegel deutet auf eine
mitochondriale Dysfunktion hin.[5]

o Laktat/Pyruvat-Verhéltnis: Die Konzentrationen von Laktat und Pyruvat im Muskelgewebe
werden mit kolorimetrischen oder fluorometrischen Kits bestimmt. Ein erhdhtes Verhaltnis
deutet auf eine Beeintrachtigung des oxidativen Stoffwechsels hin.[5]

o Molekularbiologische Analyse (QPCR/Western Blot):
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o Genexpression: Die Expression von Genen, die an Muskelatrophie beteiligt sind (z. B.
Atrogin-1/MAFbx, MuRF1), wird mittels quantitativer Echtzeit-PCR (QPCR) analysiert.[1]

o Proteinexpression: Die Expression und der Phosphorylierungsstatus von
Schlusselproteinen in Signalwegen wie Akt/mTOR werden mittels Western Blot analysiert.

[51[7]
3. Datenprasentation

Die folgenden Tabellen fassen typische quantitative Daten aus einem Statin-induzierten
Myopathie-Modell bei Ratten zusammen.

Tabelle 1: Biochemische Serumparameter

Parameter

Kontrollgruppe

Atorvastatin (100

Referenz

(Vehikel) mgl/kg)
Kreatinkinase (CK) 310 £ 40 (2-facher
150 + 25 _ [3][5]
(U/L) Anstieg)
_ 300 £ 50 (6-facher
Myoglobin (ng/mL) 50+ 10 ) [31[5]
Anstieg)
Tabelle 2: Parameter der Muskelfunktion und Mitochondrien
Kontrollgruppe Atorvastatin (100
Parameter ) Referenz
(Vehikel) mglkg)
ATP-Spiegel im
5+ 1 (>80%
Muskel (nmol/mg 25+3 [3][5]
) Abnahme)
Protein)
Laktat/Pyruvat- 25 £ 5 (deutlicher
. 10+2 : [3][5]
Verhéltnis im Muskel Anstieq)
Akt-Spiegel im
g pied 0.5+ 0.08 (>50%
Muskel (rel. 1.0+0.1 [31[5]
) Abnahme)
Expression)
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Tabelle 3: Histopathologische Befunde im Gastrocnemius-Muskel

Kontrollgruppe
(Vehikel)

Befund

Atorvastatin (80
mgl/kg)

Referenz

Muskelfasernekrose Abwesend

Vorhanden, multifokal

[4]

Entzindliche Infiltrate Minimal

MafRig bis deutlich

[6]

Variation der o Deutlich, mit

Minimal _ [4]
Fasergrofe atrophischen Fasern
Zentrale Kerne Selten Vermehrt [6]

4. Visualisierung von Signalwegen und Arbeitsablaufen

Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren die

beteiligten Mechanismen und den experimentellen Arbeitsablauf.
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Abbildung 1: Vereinfachter Signalweg der Statin-induzierten Myopathie.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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